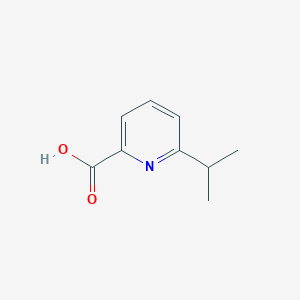

6-(Propan-2-yl)pyridine-2-carboxylic acid

Overview

Description

6-(Propan-2-yl)pyridine-2-carboxylic acid, also known as Ipriflavone, is a synthetic isoflavone that has gained attention for its potential health benefits. It was first synthesized in 1966 and has since been studied for its effects on bone health, cognitive function, and cancer prevention. In

Scientific Research Applications

1. Synthesis and Structural Analysis

- Stereoselective Reductive Tetraallylation : 6-(Propan-2-yl)pyridine-2-carboxylic acid undergoes stereoselective reductive tetraallylation with triallylborane, yielding complex tetrahydropyridines with potential applications in organic synthesis (Bubnov et al., 1998).

- Formation of Copper(II) Complexes : It's used in the synthesis of optically pure 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, forming stable complexes with Cu(II) ions. These complexes have catalytic applications and have been characterized using X-ray diffraction (Drabina et al., 2010).

2. Catalytic and Chemical Reactivity

- Catalysis in Oxidation Reactions : The compound plays an unexpected role in manganese-based oxidation catalysis, where it decomposes in situ to pyridine-2-carboxylic acid, aiding in catalytic activity (Pijper et al., 2010).

- Efficient Synthesis of Pyridin-2(1H)-ones : It is used in the synthesis of 6-amino-substituted pyridin-2(1H)-ones, showing its significance in the development of novel organic compounds (Schirok et al., 2005).

3. Material Science and Supramolecular Chemistry

- Formation of Supramolecular Structures : In combination with other compounds, it contributes to the formation of complex structures with significant π–π stacking interaction, which is crucial in the study of supramolecular chemistry (Aghabozorg et al., 2008).

4. Biological and Pharmaceutical Applications

- Antimicrobial and Antioxidant Activity : Compounds synthesized from reactions involving this compound have shown moderate antifungal activity, highlighting its potential in antibacterial and antifungal applications (Rusnac et al., 2020).

properties

IUPAC Name |

6-propan-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGOODJXLHNGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621296 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337904-77-5 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

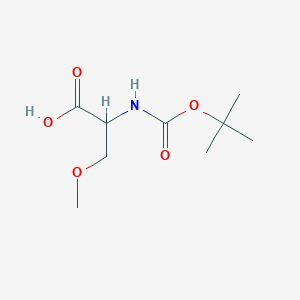

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)